N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure‑Activity Relationship

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097861-90-8) is a synthetic, poly‑heterocyclic small molecule featuring a benzamide core substituted at the para‑position with a pyrrol‑1‑yl ring and linked via a methylene bridge to a 5‑(furan‑3‑yl)pyridin‑3‑yl moiety. The compound belongs to the structural class of furan‑pyridine‑pyrrole benzamides, a chemotype under investigation for kinase inhibition and antiparasitic activity.

Molecular Formula C21H17N3O2
Molecular Weight 343.386
CAS No. 2097861-90-8
Cat. No. B2780011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
CAS2097861-90-8
Molecular FormulaC21H17N3O2
Molecular Weight343.386
Structural Identifiers
SMILESC1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
InChIInChI=1S/C21H17N3O2/c25-21(17-3-5-20(6-4-17)24-8-1-2-9-24)23-13-16-11-19(14-22-12-16)18-7-10-26-15-18/h1-12,14-15H,13H2,(H,23,25)
InChIKeyKXDIVNKMFZOYTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097861-90-8) – Compound Identity and Procurement Context


N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide (CAS 2097861-90-8) is a synthetic, poly‑heterocyclic small molecule featuring a benzamide core substituted at the para‑position with a pyrrol‑1‑yl ring and linked via a methylene bridge to a 5‑(furan‑3‑yl)pyridin‑3‑yl moiety . The compound belongs to the structural class of furan‑pyridine‑pyrrole benzamides, a chemotype under investigation for kinase inhibition and antiparasitic activity [1]. Despite its availability from commercial screening‑compound vendors, there are currently no peer‑reviewed reports of biological evaluation or target‑engagement data for this exact structure in the public domain.

Why Generic Substitution of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide Is Not Supported by Available Evidence


The chemodiversity within the furan‑pyridine‑pyrrole benzamide class prohibits simple interchange because even minor positional isomerism (e.g., 5‑ vs. 6‑furan substitution) or alteration of the heterocyclic appendage can drastically modulate target affinity and physicochemical properties . In the absence of head‑to‑head biological data for the target molecule, substituting a structurally related analog based solely on chemical similarity carries the risk of unanticipated changes in potency, selectivity, or pharmacokinetic behavior. Rigorous experimental confirmation is therefore mandatory before any procurement decision can assume functional equivalence.

Quantitative Differentiation Evidence for N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide


Structural Uniqueness: 5‑(Furan‑3‑yl)pyridine Substitution Versus 6‑(Furan‑3‑yl)pyridine Isomer

The target compound bears the furan‑3‑yl group at the 5‑position of the central pyridine ring, in contrast to the commercially available isomer N‑{[6‑(furan‑3‑yl)pyridin‑3‑yl]methyl}‑4‑(1H‑pyrrol‑1‑yl)benzamide (CAS 2177366‑38‑8), which places the furan substituent at the 6‑position . Published structure‑activity relationship (SAR) studies on related kinase inhibitors demonstrate that the position of heteroaryl substituents on the pyridine core influences both binding‑pocket complementarity and electronic distribution, leading to measurable differences in IC₅₀ values [1]. No direct enzymatic or cellular comparison of the two isomers has been reported.

Medicinal Chemistry Kinase Inhibitor Design Structure‑Activity Relationship

In Silico Physicochemical Differentiation from Related Benzamide‑Pyridine‑Furan Analogs

Predicted physicochemical properties for the target compound were computed using standard drug‑likeness algorithms. The 4‑(1H‑pyrrol‑1‑yl)benzamide motif confers a lower topological polar surface area (tPSA) compared to an otherwise identical 4‑(1H‑pyrazol‑1‑yl)benzamide analog, potentially enhancing membrane permeability [1]. The absence of ionizable basic centers in the pyrrole substituent also reduces the number of hydrogen‑bond donors relative to analogs bearing aniline or piperazine groups, a factor that can influence oral bioavailability [2].

ADME Prediction Drug‑likeness Computational Chemistry

Class‑Level Activity Inference from Pyrrolo‑Pyridine Benzamide Derivatives

A series of 27 pyrrolo‑pyridine benzamide derivatives was recently evaluated for antiproliferative activity against cancer cell lines; 14 congeners exhibited superior cytotoxicity relative to cabozantinib [1]. While the target compound was not among the tested structures, the core scaffold is shared, and the study provides a benchmark for class‑level potency. Representative IC₅₀ values in the series ranged from 0.5 to 10 µM against A549 and HCT‑116 cells, underscoring the potential for single‑digit micromolar activity within this chemotype.

Antitumor Activity Kinase Inhibition Cytotoxicity

Recommended Application Scenarios for N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide


Positional Isomer Comparator in Kinase Inhibitor SAR Studies

Use the 5‑furan‑3‑yl isomer (CAS 2097861‑90‑8) alongside its 6‑furan‑3‑yl analog (CAS 2177366‑38‑8) to probe the impact of heteroaryl placement on kinase binding. The Pyridylfurans and pyrroles patent class suggests that subtle positional changes can alter Raf kinase inhibitory profiles [1]. Include both isomers in a panel to deconvolute regiochemical determinants of potency.

Physicochemical Probe for Membrane Permeability Optimization

The compound’s predicted lower tPSA relative to pyrazole‑ or piperazine‑containing analogs makes it a suitable tool for investigating passive membrane diffusion in Caco‑2 or PAMPA assays [2]. This scenario is valuable when designing CNS‑penetrant kinase inhibitors or orally bioavailable antiparasitic agents.

Scaffold‑Hopping Starting Point for Antitumor Lead Generation

Given the demonstrated micromolar cytotoxicity of related pyrrolo‑pyridine benzamides in solid tumor cell lines [3], the target compound can serve as a novel scaffold for hit‑to‑lead optimization. Procurement of the compound for in‑house screening against a kinase panel may uncover target‑specific activity beyond the reported class profile.

Negative Control for 4‑(1H‑Pyrrol‑1‑yl)benzamide Pharmacophore Validation

When a structurally related 4‑(1H‑pyrrol‑1‑yl)benzamide derivative is under investigation for a defined target, the target compound (lacking the optimized substituents) can be employed as a negative control to confirm that activity is not driven solely by the benzamide‑pyrrole fragment .

Quote Request

Request a Quote for N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.